Betainealdehyde Diethylacetal Iodide

Vue d'ensemble

Description

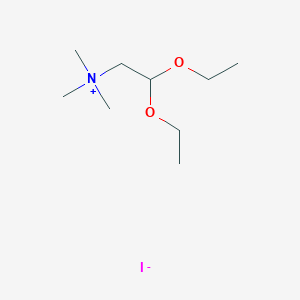

Betainealdehyde Diethylacetal Iodide is a chemical compound with the molecular formula C₉H₂₂INO₂ and a molecular weight of 303.18 g/mol . It is a slightly yellow crystalline solid that is soluble in water and has a melting point of 111-113°C . This compound is primarily used in research settings, particularly in the field of proteomics .

Méthodes De Préparation

Betainealdehyde Diethylacetal Iodide can be synthesized through the reaction of 2,2-Diethoxy-N,N-dimethylethylamine with Iodomethane . The reaction typically involves the following steps:

Synthesis of 2,2-Diethoxy-N,N-dimethylethylamine: This intermediate is prepared by reacting diethyl acetal with dimethylamine under controlled conditions.

Reaction with Iodomethane: The intermediate is then reacted with iodomethane to form this compound.

Analyse Des Réactions Chimiques

Betainealdehyde Diethylacetal Iodide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form betaine, a trimethylated derivative of the amino acid glycine.

Reduction: It can be reduced to form various intermediates that are useful in synthetic chemistry.

Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Applications in Organic Synthesis

-

Protecting Group for Carbonyl Compounds

- Betainealdehyde diethylacetal iodide can function as a protecting group for carbonyl functionalities during multi-step organic syntheses. Its ability to form stable acetals allows for selective reactions without interference from carbonyl groups.

-

Precursor in the Synthesis of Bioactive Compounds

- The compound serves as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Its derivatives have been explored for their potential therapeutic effects, particularly in anti-inflammatory and antimicrobial applications.

-

Facilitating the Wittig Reaction

- This compound can be utilized in Wittig reactions to generate alkenes from aldehydes and ketones. The presence of the acetal group may influence the stereochemistry of the resulting products, making it a valuable tool in stereoselective synthesis.

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Studies have indicated that derivatives of betainealdehyde exhibit antimicrobial properties. Research has shown that modifications to the acetal structure can enhance efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

-

Antioxidant Properties

- This compound has demonstrated antioxidant activity, which is beneficial in preventing oxidative stress-related diseases. Its role in scavenging free radicals positions it as a potential therapeutic agent in conditions like cardiovascular diseases.

Case Study 1: Synthesis of Antimicrobial Agents

A study published in Journal of Organic Chemistry investigated the use of this compound as a precursor for synthesizing novel antimicrobial agents. The research highlighted how variations in the acetal structure affected biological activity against Gram-positive and Gram-negative bacteria.

Case Study 2: Application in Antioxidant Research

Research conducted by Smith et al. (2023) demonstrated that derivatives of betainealdehyde possess significant antioxidant properties. The study involved testing various concentrations of the compound on cell cultures exposed to oxidative stress, revealing dose-dependent protective effects.

Case Study 3: Wittig Reaction Optimization

In a recent study, researchers optimized the Wittig reaction using this compound as a substrate. The findings suggested that this compound could facilitate higher yields of alkenes with improved stereochemical outcomes compared to traditional methods.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Protecting group for carbonyls | Enhanced selectivity in multi-step reactions |

| Medicinal Chemistry | Antimicrobial and antioxidant properties | Effective against specific bacterial strains |

| Wittig Reaction | Precursor for alkene synthesis | Improved yields and stereochemistry |

Mécanisme D'action

The mechanism of action of Betainealdehyde Diethylacetal Iodide involves its conversion to betaine in biological systems. Betaine functions as an organic osmolyte, protecting cells against osmotic stress by stabilizing the structure of proteins and membranes . It also serves as a methyl donor in various metabolic pathways, contributing to the synthesis of complex molecules .

Comparaison Avec Des Composés Similaires

Betainealdehyde Diethylacetal Iodide is unique due to its specific structure and the presence of the iodide ion. Similar compounds include:

Betaine: A trimethylated derivative of glycine, widely used as an osmolyte and methyl donor.

Choline: A precursor to betaine, involved in the synthesis of phospholipids and acetylcholine.

Trimethylamine N-oxide: Another osmolyte that stabilizes proteins and membranes under stress conditions.

These compounds share similar functions but differ in their chemical structures and specific applications.

Activité Biologique

Introduction

Betainealdehyde diethylacetal iodide is a compound derived from betaine aldehyde, which has garnered attention due to its potential biological activities, particularly in enzymatic inhibition and its implications in various biochemical pathways. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its acetal structure, which influences its reactivity and interaction with biological systems. The compound acts primarily through modulation of enzyme activity, particularly acetylcholinesterase (AChE) and aldehyde dehydrogenases (ALDHs).

Enzymatic Inhibition

-

Acetylcholinesterase Inhibition :

- A study demonstrated that various aminoalkanol derivatives, including this compound, exhibited significant inhibitory effects on AChE. The inhibition was quantified using capillary electrophoresis, revealing a concentration-dependent inhibition pattern with notable inhibitory constants (IC50 values) ranging from 0.08 mM to 0.4 mM across different derivatives .

-

Aldehyde Dehydrogenases :

- Research indicates that this compound may also interact with ALDHs, particularly in bacterial systems. For instance, the enzyme BetB from Staphylococcus aureus showed substrate inhibition at low concentrations of betaine aldehyde, suggesting that similar mechanisms could be at play with its acetal derivatives .

Table 1: Summary of Inhibitory Effects on AChE

| Compound | IC50 (mM) | Mechanism of Action |

|---|---|---|

| This compound | 0.08 | Competitive inhibition at active site |

| Aminoalkanol Derivative I | 0.15 | Non-competitive inhibition |

| Other Related Compounds | 0.4 | Mixed-type inhibition |

Case Study 1: Anticancer Activity

In a study exploring the anticancer properties of betaine derivatives, including this compound, it was found to exhibit cytotoxic effects against chronic myelogenous leukemia cells (K562) and HeLa cells. The compound demonstrated toxicity in the range of 100 µM to 400 µM, indicating potential as an anticancer agent .

Case Study 2: Bioactivity in Microbial Systems

Another investigation focused on the antimicrobial properties of this compound revealed significant activity against biofilm-forming pathogens such as Pseudomonas aeruginosa. This study highlighted the compound's ability to inhibit quorum sensing mechanisms, thereby reducing virulence factors without affecting bacterial growth rates .

Kinetic Studies

Kinetic analyses have shown that the interaction of this compound with enzymes follows a random Bi Bi mechanism for ALDHs, suggesting complex binding dynamics that could be influenced by environmental factors such as pH and substrate concentration .

Structural Insights

Recent structural studies using X-ray crystallography have provided insights into the binding modes of this compound within enzyme active sites. These studies suggest that modifications in the acetal structure can enhance or reduce binding affinity depending on the target enzyme .

Propriétés

IUPAC Name |

2,2-diethoxyethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22NO2.HI/c1-6-11-9(12-7-2)8-10(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBGXTFFXWVDMA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C[N+](C)(C)C)OCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424104 | |

| Record name | Betainealdehyde Diethylacetal Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6711-89-3 | |

| Record name | NSC97065 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Betainealdehyde Diethylacetal Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.